molecular formula C9H9FO4S B2805542 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid CAS No. 1897051-52-3

2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid

Cat. No.: B2805542
CAS No.: 1897051-52-3
M. Wt: 232.23
InChI Key: ZQXMIAHJZONUKP-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid is an organic compound with the molecular formula C9H9FO4S and a molecular weight of 232.23 g/mol. This compound is characterized by the presence of a fluorine atom, a methyl group, and a methylsulfonyl group attached to a benzoic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid typically involves the introduction of the fluorine, methyl, and methylsulfonyl groups onto a benzoic acid derivative. One common method involves the use of fluorination reagents, methylation agents, and sulfonylation reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid or aldehyde derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

The major products formed from these reactions include fluorinated benzoic acid derivatives, methylsulfonyl-substituted benzoic acids, and various substituted benzoic acid analogs .

Scientific Research Applications

2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methylsulfonyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylsulfonylbenzoic acid: Similar structure but lacks the additional methyl group.

    4-Methyl-5-methylsulfonylbenzoic acid: Similar structure but lacks the fluorine atom.

    2-Fluoro-4-methylbenzoic acid: Similar structure but lacks the methylsulfonyl group.

Uniqueness

2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid is unique due to the combination of its fluorine, methyl, and methylsulfonyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-fluoro-4-methyl-5-methylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c1-5-3-7(10)6(9(11)12)4-8(5)15(2,13)14/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXMIAHJZONUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)C)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1897051-52-3
Record name 2-fluoro-5-methanesulfonyl-4-methylbenzoic acid
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